

An In-depth Technical Guide to 2-Benzoylthiophene (CAS 135-00-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzoylthiophene

Cat. No.: B1677651

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzoylthiophene**, a versatile heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role as a scaffold in drug discovery, particularly in the development of novel anticancer agents.

Chemical and Physical Properties

2-Benzoylthiophene, also known as phenyl(thiophen-2-yl)methanone, is a yellow to light brown solid.^[1] Its structure, featuring a thiophene ring linked to a benzoyl group, imparts unique chemical reactivity and biological activity.^{[1][2]} It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.^[1]

Table 1: Physical and Chemical Properties of **2-Benzoylthiophene**

Property	Value	Reference(s)
CAS Number	135-00-2	
Molecular Formula	C ₁₁ H ₈ OS	
Molecular Weight	188.25 g/mol	
Melting Point	56-58 °C	
Boiling Point	300 °C	
Appearance	Yellow to light brown solid	[1]
Solubility	Soluble in ethanol, acetone; less soluble in water	[1]
InChI Key	DWYFUJJWTRPARQ- UHFFFAOYSA-N	
SMILES	O=C(c1ccccc1)c2cccs2	

Synonyms: Phenyl 2-thienyl ketone, (Phenyl 2-thienyl ketone), 2-Thienyl phenyl ketone, Methanone, phenyl-2-thienyl-.[\[1\]](#)[\[3\]](#)

Spectroscopic Data

The structural characterization of **2-Benzoylthiophene** is well-documented through various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **2-Benzoylthiophene**

Nucleus	Chemical Shift (δ) in ppm	Reference(s)
¹ H NMR	7.03 (dd, J = 4.9, 3.8 Hz, 2H), 7.52 (dd, J = 4.9, 1.1 Hz, 2H), 7.58-7.70 (m, 2H)	[4]
¹³ C NMR	127.41, 130.92, 132.59, 144.08, 192.06	[4]

Table 3: Key Infrared (IR) Absorption Peaks for **2-Benzoylthiophene**

Wavenumber (cm ⁻¹)	Functional Group	Reference(s)
~3100-3000	Aromatic C-H stretch	[4]
~1647	Carbonyl (C=O) stretch	[4]
~1411	Aromatic C=C stretch	[4]

Table 4: Major Mass Spectrometry (MS) Fragments for **2-Benzoylthiophene**

m/z	Ion	Reference(s)
188	[M] ⁺ (Molecular ion)	[3]
111	[C ₄ H ₃ S-CO] ⁺	[3]
105	[C ₆ H ₅ -CO] ⁺	[3]

Synthesis of **2-Benzoylthiophene**

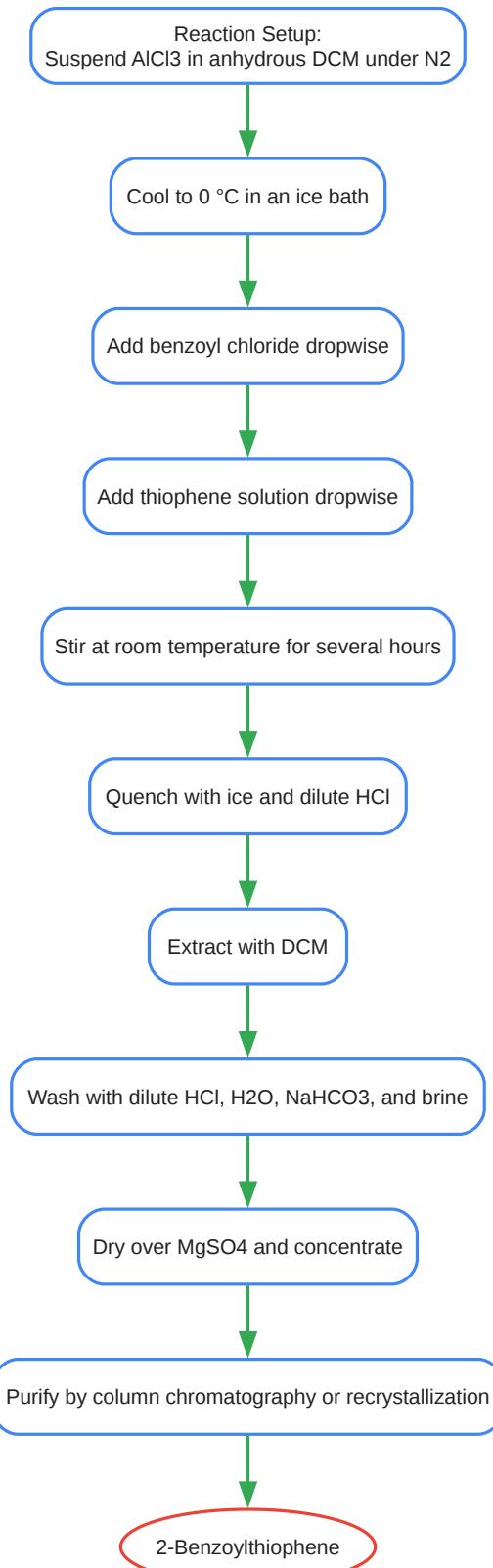
The most common method for synthesizing **2-Benzoylthiophene** is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes a general procedure for the synthesis of **2-Benzoylthiophene** via Friedel-Crafts acylation.

Materials:

- Thiophene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., stannic chloride)


- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

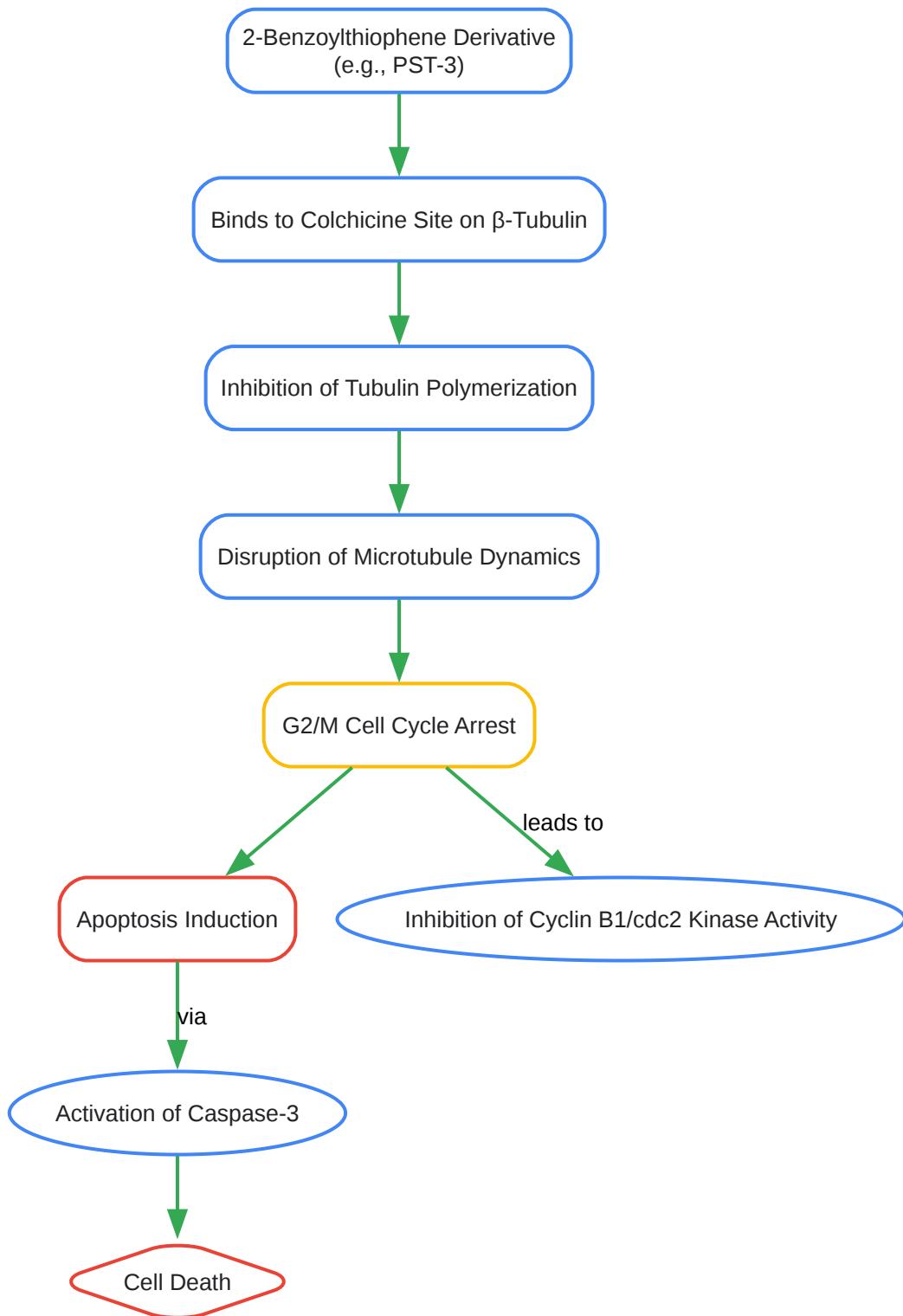
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
- **Cooling:** Cool the suspension to 0 °C in an ice bath.
- **Addition of Benzoyl Chloride:** Add benzoyl chloride dropwise to the stirred suspension.
- **Addition of Thiophene:** To this mixture, add a solution of thiophene in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture again in an ice bath and quench it by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

- Purification: The crude **2-Benzoylthiophene** can be purified by column chromatography on silica gel or by recrystallization.

[Click to download full resolution via product page](#)

A generalized workflow for the Friedel-Crafts acylation of thiophene.


Applications in Drug Discovery and Medicinal Chemistry

The **2-benzoylthiophene** scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[\[5\]](#)[\[6\]](#) Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and kinase-inhibiting agents.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Microtubule Inhibition

A significant area of research has focused on **2-benzoylthiophene** derivatives as potent inhibitors of tubulin polymerization.[\[11\]](#)[\[12\]](#) These compounds bind to the colchicine site on β -tubulin, disrupting microtubule dynamics.[\[11\]](#) This interference with the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[\[11\]](#)[\[12\]](#)

A notable example is the 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, which has demonstrated broad-spectrum cytotoxicity against various cancer cell lines with a favorable safety profile.[\[11\]](#)

[Click to download full resolution via product page](#)

Signaling pathway of **2-benzoylthiophene** derivatives as microtubule inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a general method to assess the inhibitory effect of **2-benzoylthiophene** derivatives on tubulin polymerization.

Materials:

- Purified tubulin
- Polymerization buffer (e.g., PEM buffer)
- Guanosine triphosphate (GTP)
- Test compound (**2-benzoylthiophene** derivative) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., colchicine)
- Negative control (solvent vehicle)
- Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Procedure:

- Preparation: Prepare solutions of the test compound, positive control, and negative control in the polymerization buffer.
- Reaction Mixture: In a cuvette, combine the polymerization buffer, GTP, and tubulin.
- Incubation: Incubate the mixture at 37 °C to initiate tubulin polymerization.
- Addition of Compounds: Add the test compound, positive control, or negative control to the respective cuvettes.
- Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

- Data Analysis: Plot the absorbance against time for each condition. The inhibition of tubulin polymerization by the test compound can be quantified by comparing the rate and extent of polymerization to the negative control. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.[11]

Other Therapeutic Applications

Beyond microtubule inhibition, **2-benzoylthiophene** derivatives have been explored as:

- Kinase Inhibitors: Certain benzothiophene derivatives have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9][13]
- Anti-inflammatory Agents: The thiophene scaffold is present in known anti-inflammatory drugs.[10] Derivatives of **2-benzoylthiophene** have been investigated for their potential to modulate inflammatory pathways.[7][14]

Safety and Handling

2-Benzoylthiophene is a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. It should be stored in a well-ventilated place, away from heat and strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. asianpubs.org [asianpubs.org]

- 5. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α -ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpsbr.org [jpsbr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzoylthiophene (CAS 135-00-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677651#2-benzoylthiophene-cas-number-135-00-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com